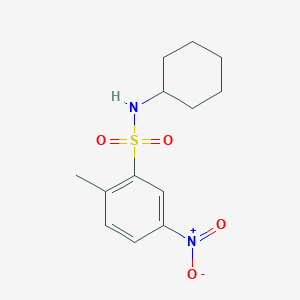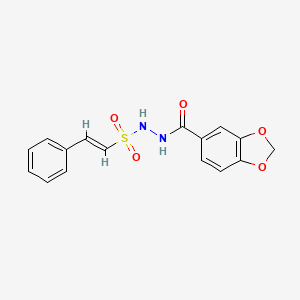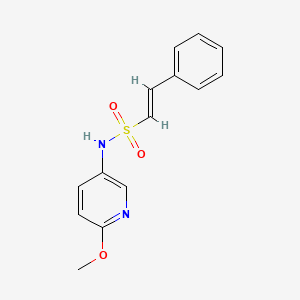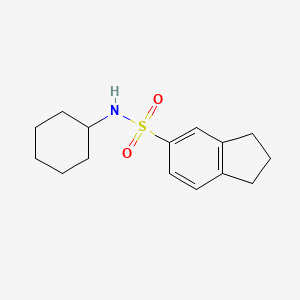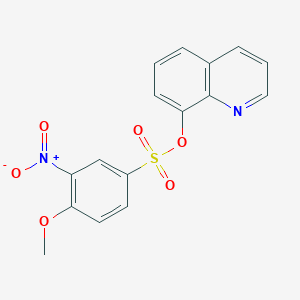
Quinolin-8-yl 4-methoxy-3-nitrobenzenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinolin-8-yl 4-methoxy-3-nitrobenzenesulfonate is a chemical compound with the molecular formula C₁₆H₁₂N₂O₆S It is a derivative of quinoline and benzenesulfonate, featuring a methoxy group and a nitro group on the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Quinolin-8-yl 4-methoxy-3-nitrobenzenesulfonate typically involves the reaction of 8-hydroxyquinoline with 4-methoxy-3-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
Quinolin-8-yl 4-methoxy-3-nitrobenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The sulfonate group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of Quinolin-8-yl 4-hydroxy-3-nitrobenzenesulfonate.
Reduction: Formation of Quinolin-8-yl 4-methoxy-3-aminobenzenesulfonate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Quinolin-8-yl 4-methoxy-3-nitrobenzenesulfonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a fluorescent probe for detecting metal ions.
Medicine: Explored for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of Quinolin-8-yl 4-methoxy-3-nitrobenzenesulfonate involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to metal ions, altering their availability and activity. In medicinal applications, it may interact with cellular components, leading to antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
Quinolin-8-yl benzenesulfonate: Lacks the methoxy and nitro groups, resulting in different chemical properties and reactivity.
Quinolin-8-yl 4-methoxybenzenesulfonate:
Quinolin-8-yl 3-nitrobenzenesulfonate: Lacks the methoxy group, influencing its chemical behavior and applications.
Uniqueness
Quinolin-8-yl 4-methoxy-3-nitrobenzenesulfonate is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical properties and reactivity
属性
IUPAC Name |
quinolin-8-yl 4-methoxy-3-nitrobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O6S/c1-23-14-8-7-12(10-13(14)18(19)20)25(21,22)24-15-6-2-4-11-5-3-9-17-16(11)15/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFDHYWQJJNBKDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)OC2=CC=CC3=C2N=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
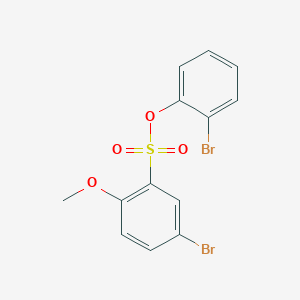
![Dimethyl 5-[(4-cyanophenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B7480037.png)
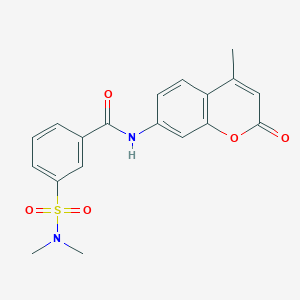
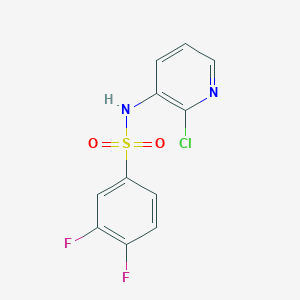
![N-methyl-N-[2-(2-methylphenoxy)ethyl]-2-(4-oxoquinazolin-3-yl)acetamide](/img/structure/B7480055.png)
![[4-(3-Methylphenyl)piperazin-1-yl]-(1-methylpyrazol-4-yl)methanone](/img/structure/B7480056.png)

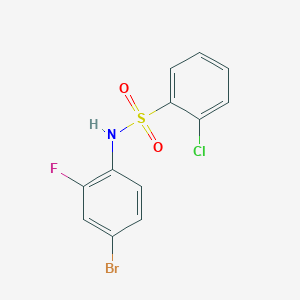
![(2,5-Dimethylfuran-3-yl)-[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7480067.png)
